prosolanapyrone I

Catalog No.
S644766
CAS No.
M.F
C18H24O3
M. Wt
288.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
prosolanapyrone I

Product Name

prosolanapyrone I

IUPAC Name

4-methoxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H24O3/c1-4-5-6-7-8-9-10-11-12-13-16-14-17(20-3)15(2)18(19)21-16/h4-7,12-14H,8-11H2,1-3H3/b5-4+,7-6+,13-12+

InChI Key

HABKBTVBKICYGZ-YAPKZDNLSA-N

Canonical SMILES

CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)OC

Isomeric SMILES

C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)OC

Prosolanapyrone I is a prosolanapyrone bearing a methyl substituent at position 3 of the pyrone ring.

Prosolanapyrone I is a polyketide compound belonging to the family of solanapyrones, which are known for their complex structures and significant biological activities. This compound is characterized by a unique pyrone ring fused with a cyclohexene moiety, contributing to its structural complexity. Prosolanapyrone I is synthesized by specific enzymatic pathways in certain fungi and plants, particularly those in the genus Alternaria and Penicillium, indicating its ecological relevance and potential for biotechnological applications.

Prosolanapyrone I exhibits notable biological activities, including antifungal and antibacterial properties. Research has demonstrated its effectiveness against various pathogenic fungi, making it a candidate for developing new antifungal agents. Additionally, studies have indicated that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis methods for prosolanapyrone I can be broadly categorized into natural biosynthesis and synthetic organic chemistry approaches:

  • Natural Biosynthesis: This involves the enzymatic pathways present in fungi or plants that produce prosolanapyrone I as part of their metabolic processes. The specific genes responsible for its biosynthesis are being studied to enhance production through biotechnological means .
  • Synthetic Organic Chemistry: Laboratory synthesis typically involves multi-step reactions, including aldol condensation and Diels-Alder reactions. These methods allow for the controlled production of prosolanapyrone I and its derivatives, facilitating research into its properties and applications .

Prosolanapyrone I has several potential applications:

  • Pharmaceuticals: Due to its antifungal and cytotoxic properties, it could be developed into therapeutic agents.
  • Agriculture: Its efficacy against plant pathogens suggests potential use as a natural fungicide.
  • Biotechnology: Understanding its biosynthetic pathways may lead to innovations in metabolic engineering for producing similar compounds with enhanced properties.

Studies on the interactions of prosolanapyrone I with biological systems have revealed insights into its mechanism of action. For instance, research has focused on how it interacts with cellular targets in fungi and cancer cells, elucidating pathways that lead to its antifungal and anticancer effects. These studies are critical for understanding how to optimize its use in therapeutic contexts .

Prosolanapyrone I shares structural similarities with several other compounds within the polyketide family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Prosolanapyrone IISimilar pyrone structureAntifungalDifferent substitution pattern
Solanapyrone AFused pyrone and cyclohexeneAntifungal, cytotoxicSpecific stereochemistry
AlternapyroneExtended carbon skeletonAntimicrobialBroader spectrum of activity
Fumitremorgin CContains additional nitrogenAntifungalUnique nitrogen-containing structure

Prosolanapyrone I is unique due to its specific structural arrangement and the biological activities that arise from this configuration. Its distinct features set it apart from related compounds while still sharing some common functional properties.

Prosolanapyrone I was first identified in the late 20th century during investigations into the biosynthesis of phytotoxic solanapyrones in Alternaria solani, a fungal pathogen responsible for potato early blight. Initial studies in the 1980s–1990s characterized solanapyrones A–D as secondary metabolites with a decalin-pyrone scaffold. The discovery of prosolanapyrone I emerged from isotopic labeling experiments and enzymatic assays that traced the polyketide origin of these toxins.

Key milestones include:

  • 1989: Biosynthetic studies using [¹³C]- and [²H]-labeled acetates confirmed prosolanapyrone I as a precursor to solanapyrone A.
  • 1998: Cell-free extracts of A. solani revealed enzymatic conversion of prosolanapyrone II to solanapyrones A/D, implicating prosolanapyrone I as an upstream intermediate.
  • 2010: Heterologous expression of the sol1 gene in Aspergillus oryzae confirmed that the polyketide synthase Sol1 synthesizes desmethylprosolanapyrone I, which is methylated by Sol2 to form prosolanapyrone I.

Taxonomic Distribution in Fungal Species

Prosolanapyrone I is predominantly produced by:

  • Alternaria solani: The primary source, linked to phytotoxin production in infected Solanaceae crops.
  • Ascochyta rabiei: A chickpea pathogen shown to produce solanapyrones via a homologous biosynthetic pathway.

Limited evidence suggests broader distribution among Dothideomycetes fungi, though conclusive reports are scarce.

Position in Solanapyrone Biosynthetic Pathway

Prosolanapyrone I occupies a central role in the solanapyrone pathway:

StepEnzymeSubstrateProduct
1Sol1 (HR-PKS)Acetyl-CoA + malonyl-CoADesmethylprosolanapyrone I
2Sol2 (O-MT)Desmethylprosolanapyrone IProsolanapyrone I
3Sol6 (P450)Prosolanapyrone IProsolanapyrone II
4Sol5 (FAD oxidase)Prosolanapyrone IISolanapyrone A/D

Data derived from heterologous expression studies. The pathway proceeds via oxidation, methylation, and enzymatic Diels-Alder cyclization.

Historical Development of Structural Elucidation

Structural characterization of prosolanapyrone I involved:

  • Early NMR analyses: Identified the α-pyrone core and methylated C3 position.
  • Mass spectrometry: Confirmed molecular formula C₁₈H₂₄O₃ (m/z 288.4).
  • Isotopic labeling: [²H]- and [¹³C]-labeling traced the octaketide backbone and methyl group origin from methionine.
  • Enzymatic studies: Sol2-mediated methylation validated the O-methylation site at C4.

Crystallographic data remain unavailable, but comparative CD spectroscopy and biosynthetic correlations resolved stereochemical ambiguities.

XLogP3

4.8

Wikipedia

Prosolanapyrone I

Dates

Last modified: 07-20-2023

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